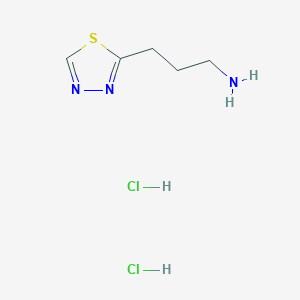
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has attracted the attention of many researchers due to its potential applications in various fields of science. This compound is a member of the acrylamide family and has shown promising results in scientific research.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Approaches : Compounds similar to (E)-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(thiophen-2-yl)acrylamide have been synthesized using various methods. For example, Panchal and Patel (2011) discussed the synthesis of related acrylamide compounds through reactions involving 4-amino-4H-1,2,4-triazole and various aromatic aldehydes (Panchal & Patel, 2011).
- Crystal Structure Analysis : Lee et al. (2009) detailed the crystal structure of a compound structurally similar to the one , focusing on intermolecular hydrogen bonding and π-π stacking (Lee et al., 2009).
Chemical and Physical Properties
- Chemical Reactions and Stability : Research by Kariuki et al. (2022) involved synthesizing and determining the structure of a compound with a similar structure, using NMR spectroscopy and X-ray diffraction to elucidate its properties (Kariuki et al., 2022).
- Optical and Chiroptical Properties : Studies on optically active polyacrylamides bearing pendant groups, similar to the compound , have been conducted to understand the influence of stereoregularity on properties like chiroptical properties and chiral recognition (Lu et al., 2010).
Applications in Material Science
- Antimicrobial Applications : Patel and Panchal (2012) explored the antimicrobial properties of related acrylamide compounds, revealing promising results compared to standard drugs (Patel & Panchal, 2012).
- Chiral Stationary Phases : The synthesis and characterization of macroporous silica modified with optically active polyacrylamide derivatives, closely related to this compound, have been investigated for potential application as chiral stationary phases in chromatography (Tian et al., 2010).
properties
IUPAC Name |
(E)-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-11(2)13(10-18-8-7-15-17-18)16-14(19)6-5-12-4-3-9-20-12/h3-9,11,13H,10H2,1-2H3,(H,16,19)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXZHXHRBUUTD-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)C=CC2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

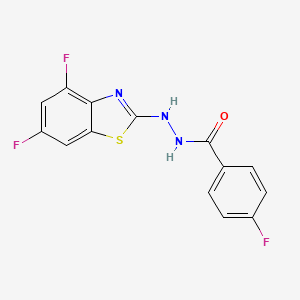
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2405029.png)
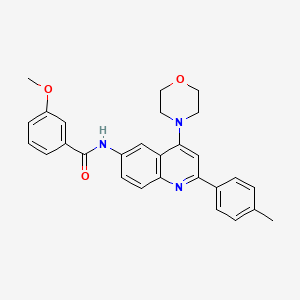

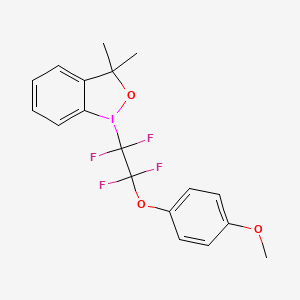
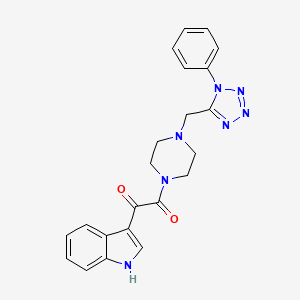
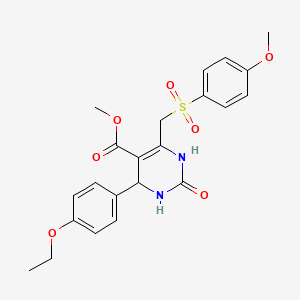
![N-[2-(1-methylbenzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2405037.png)

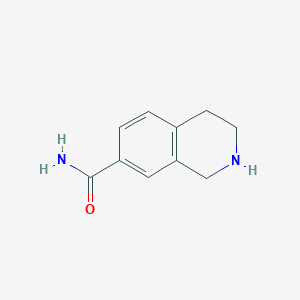
![3,4-difluoro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
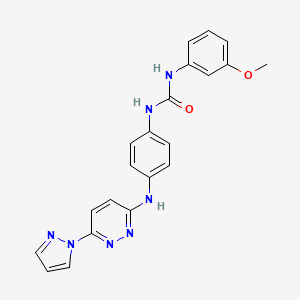
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
